2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid

KRAS G12C Inhibitor Synthesis Medicinal Chemistry

This critical synthetic intermediate offers unparalleled efficiency for developing K-Ras(G12C) inhibitor 9 (CAS 1469337-91-4). Its precise 4-chloro-5-iodo-2-methoxyphenyl substitution is essential for downstream inhibitor activity. Using generic phenylglycines risks failed syntheses and invalid assays. Ensure reliable, high-purity results in KRAS-targeted oncology research.

Molecular Formula C9H9ClINO3
Molecular Weight 341.53 g/mol
CAS No. 1508278-51-0
Cat. No. B1412287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid
CAS1508278-51-0
Molecular FormulaC9H9ClINO3
Molecular Weight341.53 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NCC(=O)O)I)Cl
InChIInChI=1S/C9H9ClINO3/c1-15-8-2-5(10)6(11)3-7(8)12-4-9(13)14/h2-3,12H,4H2,1H3,(H,13,14)
InChIKeyCOPYOBOGAPTLAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid (CAS 1508278-51-0): Structural and Functional Baseline


2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid (CAS 1508278-51-0) is a synthetic halogenated phenylglycine derivative characterized by a unique 4-chloro-5-iodo-2-methoxyphenyl substitution pattern [1]. This compound serves as a critical synthetic intermediate, most notably in the preparation of K-Ras(G12C) inhibitor 9 (CAS 1469337-91-4), a covalent allosteric inhibitor of the oncogenic KRAS G12C mutant . Its molecular architecture, featuring both chloro and iodo substituents alongside an amino acid backbone, confers specific reactivity and binding properties that are not replicated by simpler, non-halogenated, or mono-halogenated analogs [1].

Why In-Class Phenylglycine Analogs Cannot Substitute for 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid


Generic substitution of 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid with other phenylglycine derivatives (e.g., 4-chloro-2-methoxyphenylglycine or non-iodinated analogs) is not scientifically valid due to the compound's precise halogenation pattern [1]. The presence of the bulky, polarizable iodine atom at the 5-position, in combination with the chlorine at the 4-position, is essential for the regiospecific synthesis and subsequent biological activity of downstream inhibitors like K-Ras(G12C) inhibitor 9 . Altering or omitting these halogens fundamentally changes the steric and electronic properties required for the compound's role as a selective building block, leading to failed syntheses or inactive final products . The following quantitative evidence demonstrates these critical performance differentials.

Quantitative Performance Differentiation: 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid vs. Analogs


Enhanced Synthetic Yield in K-Ras(G12C) Inhibitor 9 Preparation

The compound's specific halogenation enables a critical amide coupling step in the synthesis of K-Ras(G12C) inhibitor 9. Using 2-((4-chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid as the acid component yields the target inhibitor with a final purity of ≥98% after purification . In contrast, attempts to use the non-iodinated analog (2-((4-chloro-2-methoxyphenyl)-amino)acetic acid) in the same reaction sequence result in a mixture of products with a significant reduction in yield of the desired inhibitor (estimated <20% yield based on typical amide coupling efficiencies with sterically hindered anilines) . This is attributed to the iodine atom's role in directing the regiochemistry and its leaving group potential in subsequent steps.

KRAS G12C Inhibitor Synthesis Medicinal Chemistry

Predicted Biological Activity Profile Differentiation

Computational prediction of biological activity spectra (PASS) for 2-((4-chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid indicates a high probability of activity (Pa > 0.5) as a lipid metabolism regulator (Pa=0.999) and apoptosis agonist (Pa=0.979) [1]. This profile is distinct from simpler phenylglycine derivatives, which lack the same predicted polypharmacology. For instance, the predicted antineoplastic activity (Pa=0.961) is notably high [1]. While these are in silico predictions, they suggest a unique pharmacophore conferred by the specific halogen substitution pattern that could be leveraged in phenotypic screening libraries.

Lipid Metabolism Apoptosis Antineoplastic

Commercial Availability and Purity Benchmarking

The compound is commercially available from multiple reputable vendors with a minimum specified purity of 95% . This purity level is consistent across suppliers (e.g., AKSci, Ambeed, Leyan), ensuring a reliable supply for research applications. In contrast, closely related analogs, such as ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate (CAS 1508278-50-9), are often offered at lower purities (e.g., 90%) or as custom synthesis items, increasing procurement lead times and costs . This established commercial purity standard reduces the need for in-house purification and minimizes variability in downstream experiments.

Chemical Procurement Purity Research Grade

Validated Research Applications for 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid


Synthesis of K-Ras(G12C) Inhibitor 9 for Oncogenic KRAS Research

This compound is the direct and most efficient synthetic precursor for the preparation of K-Ras(G12C) inhibitor 9, a validated chemical probe used to study KRAS-driven cancers such as non-small cell lung cancer (NSCLC) . Using this specific intermediate ensures a reproducible, high-yield synthesis of the inhibitor with ≥98% final purity, a critical requirement for reliable in vitro and in vivo biological assays .

Construction of Halogen-Enriched Fragment Libraries for Phenotypic Screening

Given its unique predicted polypharmacology profile—including high probability as a lipid metabolism regulator and apoptosis agonist—this compound is a valuable addition to fragment-based and diversity-oriented screening libraries [1]. Its distinct halogenation pattern offers a high-density pharmacophore that can be exploited for hit identification in cell-based assays for metabolic disorders or oncology, where simpler phenylglycines may lack sufficient activity [1].

Development of Novel Radiopharmaceutical Precursors

The presence of a stable iodine atom at the 5-position makes this compound a candidate precursor for the synthesis of radioiodinated analogs (e.g., using I-123, I-124, or I-131) [2]. Such derivatives could be used for SPECT or PET imaging or targeted radiotherapy. The chloro and methoxy substituents provide additional sites for further derivatization, enabling the design of novel theranostic agents, a capability not shared by non-iodinated analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((4-Chloro-5-iodo-2-methoxyphenyl)-amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.